5beta-Androstan-17beta-ol
Overview
Description
5BETA-ANDROSTAN-17BETA-OL: is a steroid compound that belongs to the class of androgens and derivatives. It is a 3-hydroxylated C19 steroid hormone known to favor the development of masculine characteristics. This compound is also known for its profound effects on scalp and body hair in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5BETA-ANDROSTAN-17BETA-OL typically involves the reduction of testosterone or other related steroids. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reducing agents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5BETA-ANDROSTAN-17BETA-OL can undergo oxidation reactions to form ketones or other oxidized derivatives.
Reduction: It can be reduced further to form diols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or NaBH4 are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry: 5BETA-ANDROSTAN-17BETA-OL is used as a reference standard in analytical chemistry for the identification and quantification of steroid hormones .
Biology: In biological research, it is used to study the effects of androgens on cellular processes and development .
Medicine: This compound is investigated for its potential therapeutic applications in treating conditions related to androgen deficiency or imbalance .
Industry: It is used in the production of various steroid-based pharmaceuticals and as an intermediate in the synthesis of other steroid compounds .
Mechanism of Action
5BETA-ANDROSTAN-17BETA-OL exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to the transcription of specific genes that promote the development of masculine characteristics. The molecular targets include the androgen receptor and various co-regulatory proteins that modulate gene expression .
Comparison with Similar Compounds
5alpha-Androstan-17beta-ol-3-one (Androstanolone):
5beta-Androstan-3beta-ol-17-one (Etiocholanolone): A metabolite of dehydroepiandrosterone (DHEA) with antihyperglycemic effects.
Uniqueness: 5BETA-ANDROSTAN-17BETA-OL is unique in its specific hydroxylation pattern and its role in the development of masculine characteristics. Its distinct molecular structure allows for specific interactions with androgen receptors, differentiating it from other similar compounds .
Properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32O/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18/h13-17,20H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKZBUCPOSYYFO-LOVVWNRFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CCC4O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCCC[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624498 | |
Record name | (5beta,17beta)-Androstan-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10328-72-0 | |
Record name | (5beta,17beta)-Androstan-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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